4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
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Overview
Description
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which is further connected to a benzene-1,3-diol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions. This reaction typically proceeds in the presence of a base such as sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes to form iodoisoxazoles, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of catalyst-free and microwave-assisted one-pot methods. These methods are efficient and environmentally friendly, allowing for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . The use of microwave irradiation significantly reduces reaction times and improves yields.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group and hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its effects.
- Molecular Formula : C₁₇H₁₅N₁O₃
- Molecular Weight : 281.31 g/mol
- CAS Number : 879564-46-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methoxyphenyl Group : This step utilizes nucleophilic substitution reactions.
- Final Coupling : The oxazole moiety is coupled with the benzene derivative under controlled conditions to yield the final product.
Anticancer Activity
Research indicates that compounds with oxazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly in the G2/M phase.
- Apoptosis Induction : It promotes programmed cell death in tumor cells by activating intrinsic apoptotic pathways.
A notable study demonstrated that a related compound exhibited an IC50 value of approximately 25 µM against MDA-MB-231 breast cancer cells, indicating a strong antiproliferative effect .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.005 mg/mL |
Escherichia coli | 0.01 mg/mL |
Candida albicans | 0.02 mg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Case Studies
- Study on Anticancer Effects :
-
Antimicrobial Efficacy :
- Another research focused on the antibacterial activity of various oxazole derivatives found that those with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups was particularly noted to increase antimicrobial potency .
The biological activity of this compound is believed to involve:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-12-5-2-10(3-6-12)14-9-17-21-16(14)13-7-4-11(18)8-15(13)19/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPHLVGHWHKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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